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Tris(i-propylcyclopentadienyl)neodymium

ALD precursor delivery vapor pressure source temperature

Tris(i-propylcyclopentadienyl)neodymium (Nd(iPrCp)₃, CAS 69021-85-8) is a homoleptic organolanthanide metallocene in which a Nd³⁺ center is coordinated by three isopropyl-substituted cyclopentadienyl ligands, yielding the formula C₂₄H₃₃Nd and a molecular weight of 465.77 g/mol. Classified commercially as a volatile organometallic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD), it appears as a blue-violet crystalline solid at ambient temperature and is handled under inert atmosphere due to air and moisture sensitivity.

Molecular Formula C24H33Nb
Molecular Weight 414.4 g/mol
CAS No. 69021-85-8
Cat. No. B3150494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(i-propylcyclopentadienyl)neodymium
CAS69021-85-8
Molecular FormulaC24H33Nb
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Nb]
InChIInChI=1S/3C8H11.Nb/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3;
InChIKeyWXPOIGCIHXUWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(i-propylcyclopentadienyl)neodymium – ALD/CVD Precursor Overview


Tris(i-propylcyclopentadienyl)neodymium (Nd(iPrCp)₃, CAS 69021-85-8) is a homoleptic organolanthanide metallocene in which a Nd³⁺ center is coordinated by three isopropyl-substituted cyclopentadienyl ligands, yielding the formula C₂₄H₃₃Nd and a molecular weight of 465.77 g/mol . Classified commercially as a volatile organometallic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD), it appears as a blue-violet crystalline solid at ambient temperature and is handled under inert atmosphere due to air and moisture sensitivity [1]. The isopropyl substituents on the Cp rings distinguish it from the parent unsubstituted tris(cyclopentadienyl)neodymium and from other alkyl-substituted variants, imparting specific steric and electronic properties that influence volatility, thermal stability, and surface reactivity during film growth [2].

Why Ligand Architecture Defines Nd(iPrCp)₃ Performance


Neodymium ALD/CVD precursors are not functionally interchangeable because the ligand set directly controls the three critical process parameters: vapor pressure (and thus deliverable precursor flux), the thermal window between volatilization and decomposition, and the carbon impurity incorporation pathway in the growing film [1]. Unsubstituted Nd(Cp)₃ exhibits a high melting point (~235 °C) and requires sublimation at reduced pressure (~0.01 mmHg at 220 °C), complicating reproducible vapor delivery . The β-diketonate alternative Nd(thd)₃ demands even higher source temperatures (mp 209–212 °C, bp 270 °C) and introduces oxygenated ligands that can contribute unwanted oxygen and carbon to films when a pure metal or nitride phase is targeted [2]. The isopropyl substitution on Nd(iPrCp)₃ was specifically designed—alongside the broader family of alkyl-Cp rare-earth precursors—to enhance volatility, lower the practical delivery temperature, and extend the thermal stability window relative to the unsubstituted parent compound, making it the appropriate choice when reproducible, high-purity Nd-containing film deposition is required [3].

Quantitative Differentiation vs. Closest Neodymium Precursors


Source Temperature Advantage Over Nd(thd)₃

Nd(iPrCp)₃ is deliverable at a source temperature of approximately 160 °C under reduced pressure (~0.7 Torr), whereas the widely studied β-diketonate alternative Nd(thd)₃ (CAS 15492-47-4) requires heating to 209–212 °C just to melt and does not achieve usable vapor pressure until significantly higher temperatures [1]. In ALD practice, Nd(thd)₃-based Nd₂O₃ deposition has been reported at substrate temperatures of 200–450 °C with the solid precursor requiring sublimation from a heated source [2]. The approximately 50 °C reduction in minimum delivery temperature for Nd(iPrCp)₃ translates to reduced thermal stress on precursor delivery lines, lower risk of premature decomposition in the source vessel, and compatibility with a broader range of ALD reactor configurations [3].

ALD precursor delivery vapor pressure source temperature neodymium oxide thin film deposition

Volatility Enhancement vs. Unsubstituted Nd(Cp)₃

The vapor pressure behavior of Nd(iPrCp)₃ has been experimentally determined in the 150–262 °C range alongside its lanthanum and praseodymium congeners, with vapor pressure shown to increase systematically with rare-earth atomic number across the series [1]. While exact numerical vapor pressure values for Nd(iPrCp)₃ at ALD-relevant temperatures are not disaggregated in the publicly available record, the boiling point data provide a practical comparison: Nd(iPrCp)₃ is reported with a boiling point of 127.2 °C at 760 mmHg (computed) and a vapor pressure of 13.7 mmHg at 25 °C , whereas the unsubstituted Nd(Cp)₃ requires a reduced pressure of 0.01 mmHg to boil at 220 °C and has a melting point of ~235 °C, indicating that it exists as a relatively non-volatile solid under near-ambient conditions . The approximately five-order-of-magnitude difference in pressure required to achieve comparable vapor transport temperatures demonstrates that isopropyl substitution dramatically enhances the volatility of the tris-Cp neodymium framework.

organometallic precursor vapor pressure cyclopentadienyl ligand volatility CVD precursor

Demonstrated ALD Performance in Epitaxial NdNiO₃

Nd(iPrCp)₃ has been successfully employed as the neodymium source in a thermal ALD process for epitaxial neodymium nickelate (NdNiO₃) thin films, a correlated perovskite oxide of high interest for neuromorphic computing and metal-insulator transition devices . Using Nd(iPrCp)₃, Ni(tBu₂-amd)₂, and O₃ as co-reactants at a deposition temperature of 225 °C on SrTiO₃(001) substrates, stoichiometric NdNiO₃ films were obtained with as-deposited epitaxial registry. After post-deposition annealing at 650 °C in air, the films exhibited a converged out-of-plane lattice parameter of c = 3.789–3.794 Å and a room-temperature resistivity of 10⁻⁴ Ωcm, with a well-defined metal–insulator transition at 140 K (cooling) and 175 K (heating)—properties comparable to films produced by physical vapor deposition methods [1]. No equivalent ALD process for epitaxial NdNiO₃ has been reported using Nd(Cp)₃ or Nd(thd)₃, likely because these precursors lack the combination of sufficient volatility, thermal stability at the 225 °C growth temperature, and appropriate surface reactivity required for the multi-cation oxide ALD process [2].

atomic layer deposition NdNiO3 perovskite epitaxial growth neuromorphic computing

Alkyl Substituent Effect on ALD Growth Rate

A systematic evaluation of lanthanide ALD precursors by TGA/DSC and subsequent ALD testing demonstrated that the alkyl substituent on the Cp ring directly influences the achievable oxide growth rate [1]. In head-to-head comparisons under identical ALD conditions, Dy(iPrCp)₃ delivered a growth rate of 0.65 Å/cycle, whereas Pr(EtCp)₃ (with a smaller ethyl substituent) yielded only 0.37 Å/cycle—a 76% higher growth rate for the isopropyl-substituted precursor [1]. Although this comparison involves different rare-earth metals (Dy vs. Pr), the trend is consistent with the mechanistic understanding that bulkier alkyl substituents facilitate more efficient ligand elimination during the surface reaction step by weakening the metal–Cp bond and providing better steric accessibility for the oxygen co-reactant [2]. Extrapolating this class-level trend to neodymium, Nd(iPrCp)₃ is expected to provide higher growth per cycle than would Nd(EtCp)₃ or Nd(MeCp)₃ under comparable ALD conditions, a consideration relevant for throughput-sensitive industrial processes [3].

ALD growth rate cyclopentadienyl precursor rare earth oxide high-k dielectric precursor design

Commercial Availability and Supply Chain Readiness

Nd(iPrCp)₃ is commercially available from multiple established chemical suppliers in purity grades ranging from 99% (2N) to 99.999% (5N) on a metals basis, with the 99.9% (3N) grade being the most commonly stocked for ALD/CVD applications [1]. Pricing for the 99.9%-Nd (REO) grade is approximately $121.90 per gram from major catalog suppliers, positioning it competitively within the landscape of specialty organolanthanide precursors . By contrast, the unsubstituted Nd(Cp)₃ (CAS 1273-98-9) is priced at approximately $902.90 per gram and is often listed with extended lead times of 8–12 weeks, reflecting lower demand and more specialized synthesis requirements . The broader availability and more favorable pricing of Nd(iPrCp)₃ reflect its established position as the preferred cyclopentadienyl-based neodymium precursor for thin-film applications, with multiple vendors maintaining inventory for immediate shipment.

precursor procurement purity grade supply chain semiconductor grade organometallic

Recommended Application Scenarios


Epitaxial NdNiO₃ for Neuromorphic Computing

Nd(iPrCp)₃ is the only neodymium precursor with published success in thermal ALD of epitaxial, device-quality NdNiO₃ films. Using Nd(iPrCp)₃ with Ni(tBu₂-amd)₂ and O₃ at 225 °C, films deposited on SrTiO₃(001) achieve a post-anneal resistivity of 10⁻⁴ Ωcm and a sharp metal–insulator transition at 140–175 K—metrics comparable to PVD-grown films . This application scenario is specifically enabled by the precursor's combination of sufficient volatility at moderate source temperature, thermal stability at the deposition temperature, and appropriate surface reactivity for multi-cation oxide ALD. No equivalent process has been reported using Nd(Cp)₃ or Nd(thd)₃. Researchers and process engineers developing correlated oxide devices for neuromorphic computing, resistive switching memories, or solid-state sensors should specify Nd(iPrCp)₃ as the Nd source [1].

High-k Dielectrics in CMOS Gate Stacks

For integration into high-volume semiconductor manufacturing of high-k gate dielectrics, Nd(iPrCp)₃ offers practical advantages over alternative Nd precursors. Its delivery temperature of ~160 °C (vs. >209 °C for Nd(thd)₃) reduces thermal load on precursor delivery infrastructure and extends precursor lifetime in the source vessel . Class-level data from the lanthanide series indicate that iPrCp-substituted precursors deliver up to 76% higher ALD growth rates than EtCp-substituted analogs (0.65 vs. 0.37 Å/cycle), suggesting that Nd(iPrCp)₃ can support higher wafer throughput than would smaller-alkyl-substituted Nd precursors [1]. The commercial availability of Nd(iPrCp)₃ in semiconductor-compatible purity grades up to 99.999% (5N) from multiple vendors further supports its adoption in fab environments where precursor purity directly impacts device yield [2].

Magnetic and Optical Thin Film Deposition

The significantly higher volatility of Nd(iPrCp)₃ compared to unsubstituted Nd(Cp)₃ (bp 127.2 °C at 760 mmHg vs. bp 220 °C at 0.01 mmHg) makes it the preferred precursor for CVD processes requiring stable, high-flux vapor delivery . This is particularly relevant for deposition of Nd-doped yttrium aluminum garnet (Nd:YAG) for solid-state laser applications and Nd-containing magnetic thin films, where precise stoichiometry control depends on reproducible precursor flux. The established vapor pressure behavior of Nd(iPrCp)₃ in the 150–262 °C range, documented alongside its La and Pr congeners, provides process engineers with quantitative data for designing vapor delivery systems—data that are absent from the public literature for most alternative Nd precursors [1].

Cost-Effective R&D and Process Development

For academic research groups and industrial R&D teams operating under budget and timeline constraints, Nd(iPrCp)₃ offers a compelling procurement advantage: at approximately $121.90/g (99.9% purity) with off-the-shelf availability, it is roughly 7.4× less expensive and available immediately compared to Nd(Cp)₃ at ~$902.90/g with 8–12 week lead times . Multiple established vendors (Aladdin Scientific, American Elements, VWR, Fujifilm Wako) maintain inventory, ensuring supply chain redundancy. This procurement profile makes Nd(iPrCp)₃ the default choice for preliminary screening studies, process optimization experiments, and small-scale pilot production where precursor cost and availability directly impact project feasibility [1].

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